2-(Trifluoromethyl)cyclohexanone
Description
Contextual Significance of Trifluoromethylated Cyclohexanone (B45756) Scaffolds in Organic Synthesis
The introduction of a trifluoromethyl (CF3) group into organic molecules can profoundly alter their physical, chemical, and biological properties. beilstein-journals.org Trifluoromethylated compounds often exhibit increased metabolic stability, lipophilicity, and binding affinity to biological targets, making them highly desirable in medicinal chemistry and agrochemistry. ontosight.aicas.cnchemrxiv.org Trifluoromethyl ketones (TFMKs), including the cyclohexanone scaffold, are a noteworthy class of these compounds. researchgate.net They serve not only as valuable synthetic targets in their own right but also as crucial intermediates, or synthons, for the construction of more complex fluorinated molecules such as pharmaceuticals. nih.govrsc.orgrsc.org
The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent ketone, making TFMKs useful in a variety of chemical transformations like nucleophilic additions and cycloadditions. ontosight.ai This unique reactivity makes them versatile building blocks for creating a range of fluorinated heterocycles, carbocycles, and other valuable organic structures. rsc.org For instance, they have been employed in the synthesis of pyrroles, furans, pyridines, and pyrazoles. rsc.org Furthermore, the trifluoromethylated cyclohexanone framework is a key component in the synthesis of fluorinated polymers and materials with unique properties. ontosight.airesearchgate.net The strategic placement of the CF3 group on the cyclohexanone ring provides a powerful tool for chemists to fine-tune molecular properties and design new functional molecules.
Historical Trajectories and Key Milestones in the Synthesis of Fluorinated Ketones
The journey to synthesize fluorinated organic compounds has been a long and challenging one, marked by significant milestones. The first synthesis of an organofluorine compound is credited to Alexander Borodin in 1862, who achieved a nucleophilic halogen exchange. nih.gov Early methods for introducing fluorine were often harsh and limited in scope. A notable advancement came in 1927 with the Schiemann reaction, which provided a method for aromatic fluorination via diazonium salts. nih.gov
The development of methods to create fluorinated ketones, specifically, has been an area of intense research. Traditional routes often involved the oxidation of fluorinated alcohols or the use of fluorinated building blocks in condensation or alkylation reactions. cas.cn A significant challenge has been the direct and selective introduction of fluorine or fluoroalkyl groups into ketone structures. The advent of modern fluorinating reagents, such as Selectfluor, has provided milder and more selective methods for the α-fluorination of ketones. organic-chemistry.orgsapub.org
The synthesis of trifluoromethyl ketones has its own set of historical developments. Early methods often relied on the use of trifluoroacetic acid derivatives or other trifluoromethyl-containing starting materials. A major breakthrough was the development of the Ruppert-Prakash reagent (trifluoromethyltrimethylsilane, TMSCF3), which has become a widely used nucleophilic trifluoromethylating agent. beilstein-journals.org More recent advancements have focused on developing catalytic and more efficient methods for trifluoromethylation, including radical, electrophilic, and nucleophilic approaches. beilstein-journals.orgcas.cn These developments have paved the way for the synthesis of a wide array of trifluoromethyl ketones, including 2-(trifluoromethyl)cyclohexanone, and have been instrumental in expanding the field of organofluorine chemistry.
Research Trajectories and Scope of Academic Inquiry into this compound
Current research on this compound is multifaceted, exploring its synthesis, unique reactivity, and application as a synthetic intermediate. A key area of investigation is the development of efficient and stereoselective methods for its synthesis. For example, organocatalytic cascade Michael/aldol (B89426) reactions have been established to construct β-CF3-cyclohexanone structures with high enantioselectivity. nih.gov
The reactivity of this compound is also a subject of intense study. The presence of the trifluoromethyl group influences the acidity of the α-protons and the electrophilicity of the carbonyl carbon, leading to unique chemical behavior. Researchers are exploring its use in various reactions, such as ring expansion reactions with diazomethane (B1218177) to form cycloheptanone (B156872) derivatives, and as a precursor for creating highly substituted trifluoromethyl arenes through deoxyfluoroalkylation/aromatization sequences. chemrxiv.orgtestbook.com
Furthermore, this compound and its derivatives are being investigated as key building blocks for the synthesis of biologically active molecules and functional materials. For instance, it is a precursor to various fluorinated cyclohexane (B81311) and aromatic derivatives. rsc.org The synthesis of related structures, like 2-(2,2,2-trifluoro-1-aryl-ethylidene)cyclohexane-1,3-diones, highlights the utility of the core scaffold in creating diverse molecular libraries for various applications. tandfonline.com The ongoing academic inquiry into this compound continues to uncover new synthetic methodologies and applications, solidifying its role as a valuable compound in modern organic chemistry.
Interactive Data Tables
Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 56734-74-8 | fishersci.cachemicalbook.comthermofisher.comsigmaaldrich.com |
| Molecular Formula | C7H9F3O | fishersci.cachemicalbook.comthermofisher.com |
| Molecular Weight | 166.14 g/mol | fishersci.cachemicalbook.comthermofisher.comsigmaaldrich.com |
| Appearance | Clear colorless to pale yellow liquid | thermofisher.com |
| Refractive Index | 1.3975-1.4025 @ 20°C | thermofisher.com |
| Flash Point | 44 °C (111.2 °F) | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O/c8-7(9,10)5-3-1-2-4-6(5)11/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSQHJQIBOWYSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380534 | |
| Record name | 2-(trifluoromethyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56734-74-8 | |
| Record name | 2-(trifluoromethyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethyl)cyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Trifluoromethyl Cyclohexanone and Analogous Structures
Direct Trifluoromethylation Strategies for Cyclohexanone (B45756) Ring Systems
The direct introduction of a trifluoromethyl (CF3) group onto a cyclohexanone ring represents the most straightforward approach to synthesizing the target compound. Chemists have developed a diverse toolkit of reagents and protocols categorized by the nature of the trifluoromethyl source: nucleophilic, electrophilic, or radical.
Nucleophilic Trifluoromethylation Approaches: Mechanistic Insights and Reagent Development (e.g., TMSCF3-mediated reactions)
Nucleophilic trifluoromethylation is a cornerstone method that relies on the transfer of a trifluoromethyl anion or its synthetic equivalent to the electrophilic carbonyl carbon of cyclohexanone. The most prominent reagent for this transformation is (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), often referred to as the Ruppert-Prakash reagent. semanticscholar.org This reagent requires an activator, typically a catalytic amount of a nucleophilic species like a fluoride (B91410) salt (e.g., KF, TBAF), to initiate the reaction. nih.govacs.org
The mechanism commences with the activator attacking the silicon atom of TMSCF3, generating a hypervalent pentacoordinate siliconate intermediate. nih.goved.ac.uk This intermediate is key to the process, though it does not directly transfer the CF3 group. Instead, an anionic chain reaction is often operative, where the product alkoxide or a free CF3 anion acts as a chain carrier. acs.orgresearchgate.net In a simplified view, the activated complex delivers the nucleophilic "CF3-" moiety to the carbonyl carbon of cyclohexanone. Subsequent hydrolysis of the resulting trimethylsilyl (B98337) ether intermediate yields the desired 2-hydroxy-2-(trifluoromethyl)cyclohexane. Oxidation of this tertiary alcohol then provides the final product, 2-(Trifluoromethyl)cyclohexanone. The reaction's kinetics and efficiency can be influenced by the choice of initiator, the solvent, and the specific R3SiCF3 reagent used. acs.orgresearchgate.net
Table 1: Initiators for TMSCF3-Mediated Trifluoromethylation of Ketones
| Initiator/Catalyst | Description | Reference |
|---|---|---|
| Tetrabutylammonium (B224687) fluoride (TBAF) | A soluble fluoride source that allows for rapid reaction rates under homogeneous conditions. acs.org | acs.org |
| Potassium Fluoride (KF) | An early, effective, and commonly used heterogeneous initiator. nih.gov | nih.gov |
| Cesium Fluoride (CsF) | Another alkali metal fluoride used as an initiator. | |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | A superbase that can catalyze the reaction, possibly through hydrogen-bond activation of the ketone. semanticscholar.org | semanticscholar.org |
| Lewis Acids (e.g., TiF4, MgCl2) | Can be used to catalyze the trifluoromethylation of aldehydes and ketones with TMSCF3. semanticscholar.org | semanticscholar.org |
This table is generated based on data from the text.
Electrophilic Trifluoromethylation Reagents and Reaction Pathways (e.g., Hypervalent Iodine(III)-CF3 Reagents)
In contrast to the nucleophilic approach, electrophilic trifluoromethylation involves the reaction of an enol or enolate form of cyclohexanone with a reagent that delivers a "CF3+" synthon. Hypervalent iodine(III)-CF3 reagents, often called Togni reagents, are the most well-established class of electrophilic trifluoromethylating agents. acs.orgd-nb.info These compounds, such as 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one, are shelf-stable solids that offer a safer and more convenient alternative to gaseous trifluoromethyl sources. d-nb.inforesearchgate.net
The reaction pathway typically involves the in-situ generation of a cyclohexanone enolate or a silyl (B83357) enol ether, which then acts as the nucleophile. This nucleophilic intermediate attacks the iodine atom of the Togni reagent, leading to the transfer of the CF3 group to the α-position of the ketone and the reduction of the iodine(III) center. researchgate.net The reactivity of these reagents can be tuned by modifying the aromatic backbone, for instance, by introducing electron-withdrawing groups to make the iodine center more electron-deficient and thus a stronger electrophile. acs.org This methodology has proven effective for the α-trifluoromethylation of various carbonyl compounds, including β-keto esters derived from cyclic ketones like pentanone. d-nb.info
Table 2: Examples of Electrophilic Trifluoromethylating Reagents
| Reagent Class | Specific Example | Key Features | Reference |
|---|---|---|---|
| Hypervalent Iodine(III) | 1-Trifluoromethyl-1,2-benziodoxol-3-(1H)-one (Togni Reagent I) | Shelf-stable, crystalline solid; widely applicable to C- and heteroatom-nucleophiles. d-nb.inforesearchgate.net | d-nb.inforesearchgate.net |
| Hypervalent Iodine(III) | 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni Reagent II) | Another common Togni reagent with broad utility. d-nb.info | d-nb.info |
| Sulfonium Salts | S-(Trifluoromethyl)diarylsulfonium salts (Umemoto Reagents) | Early examples of electrophilic CF3 reagents, effective for various nucleophiles. d-nb.info | d-nb.info |
This table is generated based on data from the text.
Radical Trifluoromethylation Protocols for Ketones
Radical-based methods offer a third, mechanistically distinct pathway for the α-trifluoromethylation of ketones. rsc.org These protocols rely on the generation of the trifluoromethyl radical (•CF3), which is a highly reactive, electrophilic species. nih.gov This radical can be generated from various precursors, including triflyl chloride (CF3SO2Cl) under photoredox catalysis or Togni reagents via photolytic or reductive pathways. sioc.ac.cnacs.org
Once generated, the •CF3 radical readily adds to an electron-rich intermediate derived from the ketone. nih.gov Common strategies involve the use of silyl enol ethers or enamines as radical acceptors. For example, in a process combining photoredox and organocatalysis, a chiral amine can convert an aldehyde or ketone into a facially biased enamine. Concurrently, a photocatalyst (e.g., an iridium complex) reduces a CF3 source to generate the •CF3 radical, which then combines with the enamine. nih.gov A similar approach can be applied to ketones by first converting them to their silyl enol ethers, which then react with the photochemically generated •CF3 radical. acs.org
Enantioselective and Diastereoselective Synthesis of Chiral this compound Derivatives
Creating chiral centers with high stereocontrol is a paramount goal in modern synthesis. For this compound, this involves establishing a stereocenter at the C2 position, often with control over other potential stereocenters in more complex analogs.
Catalytic Asymmetric Trifluoromethylation of Cyclic Ketones (e.g., Scandium/Chiral Bisoxazoline Catalysis, Organocatalytic Approaches)
Achieving enantioselectivity in the trifluoromethylation of cyclic ketones requires a chiral catalyst to differentiate between the two prochiral faces of the enolate or enamine intermediate. Two major strategies have emerged: chiral Lewis acid catalysis and organocatalysis.
While specific examples for scandium/bisoxazoline catalysis with cyclohexanone are not detailed in the provided sources, the principle involves a chiral Lewis acid complex that coordinates to the ketone. This coordination creates a chiral environment, directing the attack of the trifluoromethylating agent to one face of the resulting enolate.
Organocatalysis has proven to be a powerful tool for the asymmetric α-functionalization of carbonyls. youtube.com In this context, a chiral secondary amine (e.g., a derivative of proline) condenses with cyclohexanone to form a chiral enamine. nih.gov This enamine intermediate is conformationally biased, exposing one face to attack by a trifluoromethyl source. A notable example is the merger of enamine catalysis with photoredox catalysis, where an iridium photocatalyst generates a trifluoromethyl radical that is intercepted by the chiral enamine, leading to the formation of the α-trifluoromethyl ketone with high enantioselectivity. nih.govacs.org
Table 3: Asymmetric Trifluoromethylation Approaches
| Catalysis Type | Catalyst Example | Mechanistic Intermediate | Trifluoromethyl Source | Reference |
|---|---|---|---|---|
| Organocatalysis / Photoredox | Chiral Imidazolidinone + Iridium Photocatalyst | Chiral Enamine | CF3I (or other radical precursor) | nih.gov |
| Organocatalysis | Cinchona Alkaloids | Activated Ketone/Reagent Complex | TMSCF3 | acs.org |
| Organocatalysis | Triethylamine (for specific substrates) | Enolate | Cyanoacetic Acid (for cyanomethylation) | nih.gov |
This table is generated based on data from the text and provides examples of organocatalytic principles.
Multi-Step Construction of the this compound Framework
The creation of the this compound scaffold often requires sophisticated multi-step synthetic sequences. These methods provide access to a variety of substituted analogs by carefully orchestrated cyclization reactions, functional group manipulations, and novel trifluoromethylation strategies.
Cyclization Reactions and Annulation Pathways (e.g., Robinson Annulation Variants for Fluorinated Cyclohexanones)
The Robinson annulation, a classic and powerful tool for the formation of six-membered rings, has been adapted for the synthesis of fluorinated cyclohexanones. wikipedia.orgucla.edumasterorganicchemistry.comlibretexts.org This method involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.orgucla.edu In the context of synthesizing trifluoromethylated structures, this can involve the reaction of a ketone with a trifluoromethyl-containing α,β-unsaturated ketone. rsc.org
One notable variant involves a stepwise Robinson annulation. For instance, the Mukaiyama-Michael reaction of a tetrafluoroenol silyl ether derived from pentafluoropropiophenone with methyl vinyl ketone yields a diketone. rsc.org Subsequent base-catalyzed intramolecular aldol condensation of this diketone can lead to a fluorinated and trifluoromethylated cyclohexanone precursor. rsc.org The choice of base stoichiometry can be critical, with catalytic amounts favoring the formation of the desired ketol, while excess base can lead to aromatization. rsc.org
Organocatalytic approaches have also been developed for the asymmetric synthesis of fluorinated cyclohexenones. nih.gov Cinchona alkaloid-derived primary amines can promote a one-pot fluorination and Robinson annulation sequence, yielding products with high enantiomeric excess and diastereoselectivity. nih.govnih.gov These reactions demonstrate the versatility of the Robinson annulation in constructing complex, stereochemically defined fluorinated cyclohexanone frameworks.
A key intermediate in some of these syntheses is 2,2,2-trifluoroethyl vinyl ketone, which can be prepared from β-chloropropionyl fluoride and 1,1-difluoroethylene. rsc.org This reagent readily undergoes condensation with enamines or ketols to form 2-trifluoromethylcyclohexenones. rsc.org
| Reactants | Reaction Type | Product | Reference |
| 2-Methylcyclohexanone, Methyl vinyl ketone | Robinson Annulation | Bicyclic enone | ucla.edu |
| Tetrafluoroenol silyl ether, Methyl vinyl ketone | Mukaiyama-Michael/Aldol | 4-Fluoro-4-(trifluoromethyl)-3-hydroxy-3-phenylcyclohexanone | rsc.org |
| β-Ketoester, Fluorinated chalcone | Organocatalytic Robinson Annulation | 4,6-Difluorocyclohexanone | nih.gov |
| 2,2,2-Trifluoroethyl vinyl ketone, Enamine/Ketol | Condensation | 2-Trifluoromethylcyclohexenone | rsc.org |
Deoxytrifluoromethylation/Aromatization Strategies from Cyclohexan(en)one Precursors
A novel and powerful strategy for accessing trifluoromethyl-substituted aromatic compounds, which can be seen as derivatives of this compound, involves a deoxytrifluoromethylation/aromatization sequence starting from readily available cyclohexan(en)one precursors. chemrxiv.orgresearchgate.netnih.govchemrxiv.org This method provides a versatile route to highly substituted trifluoromethyl arenes that are often difficult to prepare using traditional methods. researchgate.netnih.govchemrxiv.org
The process begins with the 1,2-addition of a trifluoromethyl nucleophile, typically the Ruppert-Prakash reagent (TMSCF₃), to the carbonyl group of a cyclohexan(en)one. researchgate.netnih.gov This addition is often facilitated by a fluoride source such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF). chemrxiv.orgnih.gov The resulting trifluoromethyl alcohol intermediate can then undergo a one-pot or two-pot dehydration and aromatization sequence. chemrxiv.orgnih.gov
Several sets of conditions have been developed to effect the dehydration and aromatization steps. One common approach involves treatment with p-toluenesulfonic acid monohydrate (PTSA·H₂O) as a dehydrating agent and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) as an oxidant. chemrxiv.orgnih.gov An alternative set of conditions utilizes thionyl chloride (SOCl₂) and pyridine (B92270) for dehydration, followed by radical bromination with N-bromosuccinimide (NBS) and a radical initiator like AIBN to facilitate aromatization. chemrxiv.org
This strategy is notable for its broad substrate scope, tolerating a wide array of functional groups and substitution patterns on the cyclohexanone ring. chemrxiv.orgnih.gov Both cyclohexanone and cyclohexenone substrates can be successfully converted to their corresponding trifluoromethyl arene products. chemrxiv.orgnih.gov This methodology allows for the systematic construction of highly functionalized trifluoromethylated aromatic compounds from simple and programmable starting materials. researchgate.net
| Starting Material | Reagents | Product Type | Reference |
| 4-Phenylcyclohexanone | i) TMSCF₃, CsF; ii) PTSA·H₂O, DDQ | Trifluoromethyl arene | chemrxiv.orgscribd.com |
| 4-tert-Butylcyclohexanone | i) TMSCF₃, TBAF; ii) SOCl₂, Pyridine; iii) NBS, AIBN | Trifluoromethyl arene | chemrxiv.orgscribd.com |
| Cyclohexenone substrates | i) TMSCF₃, TBAF; ii) Dehydration/Aromatization | Trifluoromethyl arene | chemrxiv.orgnih.gov |
| Tetralone derivatives | i) TMSCF₃, TBAF; ii) Dehydration/Aromatization | Naphthyl trifluoromethane | chemrxiv.orgnih.gov |
Functional Group Interconversions and Derivatization Approaches from Related Fluorinated Precursors
The synthesis of this compound and its analogs can also be achieved through the chemical modification of other readily available fluorinated precursors. These functional group interconversion (FGI) and derivatization strategies offer alternative pathways to these valuable compounds.
One approach involves the use of fluorinated 1,3-diketones as versatile building blocks. researchgate.net These compounds can be condensed with various nucleophiles to construct a range of heterocyclic structures, and the principles can be applied to carbocyclic systems. For example, the cyclization of β-amino-β-trifluoromethyl esters can lead to the formation of (trifluoromethyl)azetidinones, which can be further functionalized. nih.gov
Another strategy involves the modification of existing cyclohexanone structures. For instance, the α-position of cyclohexanone is acidic and can be deprotonated to form an enolate, which can then be alkylated. quora.com While this is a general method, applying it to introduce a trifluoromethyl group directly is challenging. However, related fluorinated groups can be introduced.
More direct methods involve the use of specialized fluorinating reagents. For example, the reaction of enamines with reagents like 2,2,2-trifluoroethyl vinyl ketone leads to the formation of 2-trifluoromethylcyclohexenones. rsc.org Additionally, cascade reactions can be employed. An enantioselective Michael/aldol cascade reaction between 4,4,4-trifluoroacetoacetates and α,β-unsaturated enones, catalyzed by cinchona alkaloid-based primary amines, can construct β-CF₃-cyclohexanones with high yields and enantioselectivity. nih.gov
The development of new reagents and methodologies continues to expand the toolbox for synthesizing fluorinated cyclohexanones. For instance, the use of (trifluoromethyl)trimethylsilane (Ruppert's reagent) in the presence of a catalyst can be used to introduce the trifluoromethyl group onto various substrates. researchgate.net
| Precursor | Reagents/Reaction | Product | Reference |
| Fluorinated 1,3-diketones | Condensation with bifunctional nucleophiles | Fluorinated heterocycles (principles applicable to carbocycles) | researchgate.net |
| 4,4,4-Trifluoroacetoacetates, α,β-Unsaturated enones | Organocatalytic Michael/aldol cascade | β-CF₃-cyclohexanones | nih.gov |
| Cyclohexanone | Enamine formation, reaction with CH₃I, oxidation | 2-Methylcyclohexanone (illustrates α-functionalization) | quora.com |
| Isoquinoline, dialkyl acetylenedicarboxylate, 2,2,2-trifluoro-1-phenylethanone | Three-component cascade reaction | 2-(Trifluoromethyl)-2H- researchgate.netCurrent time information in Bangalore, IN.oxazino[2,3-a]isoquinolines | researchgate.net |
Chemical Reactivity and Mechanistic Investigations of 2 Trifluoromethyl Cyclohexanone
Reactivity at the Ketone Carbonyl Center
The carbonyl group in 2-(trifluoromethyl)cyclohexanone is the primary site for a variety of chemical reactions. The adjacent, strongly electron-withdrawing trifluoromethyl group significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This is a general feature of ketones bearing α-electron-withdrawing substituents.
Nucleophilic addition is a fundamental reaction at the carbonyl center. Reagents like (trimethyl)trifluoromethylsilane (TMSCF3), known as the Ruppert-Prakash reagent, are used to introduce a trifluoromethyl group into carbonyl compounds. semanticscholar.orgresearchgate.net While this describes the synthesis of trifluoromethylated alcohols rather than the reactivity of a pre-existing trifluoromethyl ketone, the underlying principle of nucleophilic attack at the carbonyl carbon is the same. semanticscholar.org In the case of this compound, the reaction with a nucleophile would proceed via attack on the electrophilic carbonyl carbon. The reaction of various aldehydes with TMSCF3 in the presence of a catalyst like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) proceeds to form trifluoromethylated silyl (B83357) ethers, which can then be hydrolyzed to the corresponding alcohols. semanticscholar.org A similar reactivity pattern is expected for this compound with various nucleophiles.
The presence of the trifluoromethyl group also influences the keto-enol tautomerism. Studies on related compounds, such as 2-trifluoroacetyl-1,3-cyclohexanedione, show a tendency to form stable hydrates. sapub.orgscispace.com Spectroscopic analysis using 19F NMR indicates that the trifluoromethyl group's chemical shift changes significantly upon hydration. sapub.orgscispace.com This suggests that the carbonyl group of this compound is also likely to exist in equilibrium with its hydrate (B1144303) form in aqueous media, a direct consequence of the electronic effect of the CF3 group.
Transformations Involving the Cyclohexanone (B45756) Ring System
The cyclohexanone ring bearing a trifluoromethyl group can undergo significant structural transformations, including aromatization. A notable example is the deoxytrifluoromethylation/aromatization sequence, which converts substituted cyclohexanones into highly substituted trifluoromethyl arenes. nih.gov This one-pot, three-step process begins with the 1,2-addition of a trifluoromethyl nucleophile (like TMSCF3) to the carbonyl group of a cyclohexanone derivative. nih.gov This is followed by a dehydration step and subsequent oxidation to yield the aromatic product. nih.gov
This methodology has been successfully applied to various cyclohexanone substrates, demonstrating its utility in synthesizing complex aromatic structures containing a trifluoromethyl group. nih.gov
Table 1: Deoxytrifluoromethylation/Aromatization of Cyclohexanone Derivatives
| Substrate | Reagents and Conditions | Product | Yield |
|---|---|---|---|
| 4-Phenylcyclohexanone | 1. TMSCF₃, TBAF, THF; 2. SOCl₂, DMAP; 3. DDQ, o-DCB, 140 °C | 4-Phenyl-1-(trifluoromethyl)benzene | 75% |
| 4-Methylcyclohexanone | 1. TMSCF₃, TBAF, THF; 2. SOCl₂, DMAP; 3. DDQ, o-DCB, 140 °C | 4-Methyl-1-(trifluoromethyl)benzene | 70% |
| Cyclohexanone | 1. TMSCF₃, TBAF, THF; 2. SOCl₂, DMAP; 3. DDQ, o-DCB, 140 °C | Trifluoromethylbenzene | 65% |
Data sourced from a study on the deoxytrifluoromethylation/aromatization of cyclohexan(en)ones. nih.gov
Beyond aromatization, the cyclohexanone ring allows for other transformations. For instance, the methylene (B1212753) groups alpha to the carbonyl can be regioselectively deprotonated to react at either the C-2 or C-6 position. nih.gov Furthermore, the cyclohexanone ring itself can be regioselectively oxidized to produce the corresponding lactone. nih.gov
Chemical Conversions and Functionalizations of the Trifluoromethyl Moiety
The trifluoromethyl group is generally robust due to the strength of the carbon-fluorine bonds. However, under specific conditions, it can be functionalized. Solvolysis of the trifluoromethyl group has been observed in related compounds. For example, in a system containing a 4-fluoro-4-(trifluoromethyl)-3-hydroxy-3-phenylcyclohexanone, treatment with excess potassium hydroxide (B78521) in an alcohol solvent led to the solvolysis of the CF3 group. rsc.org This type of reaction, often referred to as anionic activation, highlights a pathway for converting the stable trifluoromethyl group into other functionalities. rsc.org
While much of the research on selective C-F bond transformations has focused on aromatic trifluoromethyl groups, the principles can be extended to aliphatic systems. tcichemicals.com These methods often involve activation strategies to cleave a C-F bond, allowing for the introduction of new atoms or groups. For instance, methods have been developed for the selective transformation of a CF3 group into a difluoromethylene group or a ketone. tcichemicals.com
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
Understanding the intricate mechanisms of reactions involving this compound relies heavily on kinetic and spectroscopic investigations. These studies provide crucial information on reaction pathways, intermediates, and transition states.
Spectroscopic Studies: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool in this context. In particular, ¹⁹F NMR is invaluable for monitoring reactions involving fluorinated compounds. sapub.orgscispace.com The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment. For instance, in studies of 2-trifluoroacetylated cyclic ketones, the formation of keto-enol tautomers and their corresponding hydrates could be clearly distinguished and quantified using ¹⁹F NMR. sapub.orgscispace.com A significant upfield shift (around 6 ppm) in the ¹⁹F NMR spectrum was observed upon hydration of the trifluoroacetyl group, providing direct evidence for the process. sapub.orgscispace.com
Table 2: Representative ¹⁹F NMR Chemical Shifts for Trifluoroacetylated Cyclic Ketones and Their Hydrates
| Compound | Tautomer/Form | ¹⁹F Chemical Shift (δ, ppm) |
|---|---|---|
| 2-trifluoroacetyl-1,3-cyclopentanedione | Enol | -75.7 |
| 2-trifluoroacetyl-1,3-cyclopentanedione | Hydrate | -82.2 |
| 2-trifluoroacetyl-1,3-cyclohexanedione | Enol | -76.3 |
| 2-trifluoroacetyl-1,3-cyclohexanedione | Hydrate | -82.9 |
Data adapted from spectroscopic studies of fluorinated cyclic ketones. sapub.orgscispace.com
Kinetic Studies: Kinetic studies are essential for differentiating between possible reaction mechanisms, such as distinguishing between thermodynamically and kinetically controlled products. odinity.com In reactions of cyclohexanone with semicarbazide, for example, the reaction conditions (temperature, time) determine the major product formed. odinity.com By monitoring the reaction rate under different conditions, the activation energies for competing pathways can be determined. Similar principles can be applied to reactions of this compound to understand its reactivity profile. For instance, kinetic analysis of the oxidation of cyclohexanone has been used to determine the rate of enolization, a key step in many of its reactions. rsc.org
Computational chemistry, particularly Density Functional Theory (DFT), complements experimental studies by providing theoretical insights into reaction mechanisms. DFT calculations can model the geometries of reactants, transition states, and products, and calculate their relative energies, helping to predict the most likely reaction pathway. pku.edu.cn
Conformational Landscape and Stereochemical Dynamics of 2 Trifluoromethyl Cyclohexanone
Experimental Determination of Conformational Equilibria in Solution (e.g., Variable Temperature 19F NMR Studies of A-Values)
Variable temperature 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining conformational equilibria. By monitoring the changes in the 19F NMR spectrum as a function of temperature, it is possible to determine the populations of the axial and equatorial conformers and, consequently, the A-value. For the trifluoromethyl group in cyclohexane (B81311), the A-value has been experimentally determined to be approximately 2.1 kcal/mol. This value indicates a strong preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.
In the case of 2-(trifluoromethyl)cyclohexanone, the presence of the carbonyl group complicates a direct application of the cyclohexane-derived A-value. The sp2-hybridized carbon of the carbonyl group flattens the ring slightly, which can alter the magnitude of torsional and steric strains compared to cyclohexane. Furthermore, dipole-dipole interactions between the C-F bonds and the C=O bond, as well as other electronic effects, will modulate the conformational equilibrium.
While specific variable temperature 19F NMR studies on this compound are not extensively documented, the principles of such an investigation would involve cooling a solution of the compound until the rate of ring inversion is slow on the NMR timescale. At this point, separate signals for the axial and equatorial CF3 groups would be observed. The relative integration of these signals would provide the equilibrium constant (Keq), from which the A-value can be calculated using the equation ΔG° = -RTln(Keq).
Table 1: Experimentally Determined A-Value for the Trifluoromethyl Group in Cyclohexane
| Substituent | A-Value (kcal/mol) | Method |
| -CF3 | ~2.1 | Variable Temperature 19F NMR |
Note: This value is for cyclohexane and serves as a reference point for understanding the behavior in cyclohexanone (B45756).
Theoretical Modeling of Conformational Preferences (e.g., DFT and Solvation Calculations)
In the absence of extensive experimental data for this compound, computational methods such as Density Functional Theory (DFT) have become indispensable tools for predicting and understanding its conformational preferences. researchgate.netresearchgate.neteurjchem.com These calculations can provide detailed information about the geometries and relative energies of the different conformers, both in the gas phase and in solution, by incorporating solvent models. researchgate.net
Theoretical studies on substituted cyclohexanones have shown that the conformational equilibrium is a delicate balance of several factors. researchgate.net For this compound, DFT calculations would typically involve optimizing the geometries of both the axial and equatorial conformers. The calculated electronic energies, after correction for zero-point vibrational energy (ZPVE) and thermal contributions, provide the relative free energies of the conformers.
It is generally anticipated that the equatorial conformer of this compound will be more stable than the axial conformer. This preference is primarily attributed to the avoidance of severe 1,3-diaxial steric interactions between the bulky trifluoromethyl group and the axial hydrogens at the C4 and C6 positions in the axial conformer.
Solvation calculations are crucial for accurately predicting conformational equilibria in solution. The polarity of the solvent can significantly influence the relative stability of the conformers due to different dipole moments. For instance, the equatorial conformer of 2-halocyclohexanones is favored in polar solvents due to a larger molecular dipole moment. A similar trend would be expected for this compound.
Table 2: Hypothetical DFT Calculation Results for this compound Conformers
| Conformer | Relative Energy (kcal/mol) (Gas Phase) | Relative Energy (kcal/mol) (in Solution) |
| Equatorial | 0.00 | 0.00 |
| Axial | (Predicted to be higher) | (Predicted to be higher, potentially influenced by solvent polarity) |
Note: This table represents expected trends from DFT calculations. Specific energy values would require dedicated computational studies on this compound.
Steric and Electronic Influences of the Trifluoromethyl Group on Cyclohexanone Conformation and Ring Dynamics
The trifluoromethyl group exerts a powerful influence on the conformation and dynamics of the cyclohexanone ring through a combination of steric and electronic effects. nih.gov
Steric Effects:
The primary steric influence of the CF3 group is its significant bulk. The van der Waals radius of a trifluoromethyl group is considerably larger than that of a hydrogen atom and is often compared to that of an isopropyl group. masterorganicchemistry.com When the CF3 group is in the axial position, it experiences severe steric repulsion from the axial hydrogen atoms at the C4 and C6 positions. This 1,3-diaxial interaction is highly destabilizing and is the principal reason for the strong preference for the equatorial conformer.
The presence of the carbonyl group at C1 slightly flattens the ring compared to cyclohexane, which could potentially alter the precise geometry and energy of these 1,3-diaxial interactions. However, the fundamental destabilizing nature of this steric clash remains the dominant factor.
Electronic Effects:
The trifluoromethyl group is one of the most strongly electron-withdrawing groups in organic chemistry due to the high electronegativity of the fluorine atoms. nih.gov This strong inductive effect (-I effect) has several consequences for the conformational landscape of this compound:
Dipole-Dipole Interactions: The C-F bonds are highly polarized, creating a significant bond dipole. In the axial conformer, the C-F bond dipoles can interact with the dipole of the carbonyl group. The nature of this interaction (stabilizing or destabilizing) depends on the relative orientation of the dipoles. In the equatorial conformer, the C-CF3 bond is further from the carbonyl group, leading to different dipole-dipole interactions.
Hyperconjugation: Although less commonly invoked for trifluoromethyl groups compared to other substituents, potential hyperconjugative interactions between the C-C bonds of the ring and the antibonding orbitals of the C-F bonds could play a minor role in influencing the conformational equilibrium.
Advanced Spectroscopic Characterization Techniques for Structural and Electronic Elucidation of 2 Trifluoromethyl Cyclohexanone and Its Derivatives
X-ray Diffraction Analysis for Solid-State Structure Determination
For instance, the crystal structure of (2E,6E)-2,6-bis[2-(trifluoromethyl)benzylidene]cyclohexanone has been determined. researchgate.netresearchgate.net This derivative was synthesized via an Aldol (B89426) condensation of 2-(trifluoromethyl)benzaldehyde (B1295035) with cyclohexanone (B45756). researchgate.netresearchgate.net The analysis revealed a monoclinic crystal system with the space group P21/n. researchgate.netresearchgate.net The central cyclohexanone ring adopts a chair conformation. researchgate.net The C-C bond lengths within the cyclohexanone moiety are typical for single bonds, ranging from 1.491 to 1.509 Å. researchgate.net The stereochemistry of the exocyclic double bonds was confirmed as E,E. researchgate.net
Hirshfeld surface analysis, a method to analyze intermolecular interactions, has been applied to understand the packing in the crystal lattice of such derivatives. nih.gov In the case of (η5-C6H7)Fe(CO)2CF3, H-X interactions were found to be predominant, accounting for 84.8% of all contacts, which suggests a compact solid-state structure. nih.gov
Table 1: Crystallographic Data for (2E,6E)-2,6-bis[2-(trifluoromethyl)benzylidene]cyclohexanone
| Parameter | Value |
| Chemical Formula | C22H16F6O |
| Crystal System | Monoclinic |
| Space Group | P21/n (No. 14) |
| a (Å) | 8.426(2) |
| b (Å) | 15.205(4) |
| c (Å) | 14.900(4) |
| β (°) | 93.031(6) |
| Volume (ų) | 1906.4 |
| Z | 4 |
Data sourced from references researchgate.netresearchgate.net.
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Solution-State Analysis and Stereochemical Assignment
High-resolution NMR spectroscopy is indispensable for elucidating the structure of molecules in solution. For 2-(Trifluoromethyl)cyclohexanone, ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular framework and the electronic environment of the nuclei. rsc.orgrsc.orgresearchgate.net
¹H NMR: The proton NMR spectrum of this compound is expected to show complex multiplets for the methylene (B1212753) protons of the cyclohexanone ring due to diastereotopicity and spin-spin coupling. The proton at the C2 position, adjacent to the trifluoromethyl group, would likely appear as a multiplet at a downfield chemical shift due to the electron-withdrawing nature of the CF₃ group. The chemical shifts of the ring protons are influenced by their proximity to the carbonyl and trifluoromethyl groups. youtube.com
¹³C NMR: In the ¹³C NMR spectrum, the carbonyl carbon (C=O) is expected to have a characteristic chemical shift in the range of 190-220 ppm. youtube.com The carbon attached to the trifluoromethyl group (C-CF₃) will show a downfield shift and will be split into a quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself will also be observable and will appear as a quartet. The chemical shifts of the other methylene carbons in the ring will vary depending on their distance from the electron-withdrawing groups. hmdb.cachemicalbook.com
¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. azom.com For this compound, a single signal, likely a singlet or a closely coupled multiplet, is expected for the three equivalent fluorine atoms of the CF₃ group. azom.com The chemical shift of this signal provides information about the electronic environment of the trifluoromethyl group. colorado.eduucsb.edu The typical chemical shift range for a -CF₃ group is between +40 to +80 ppm relative to neat CFCl₃. ucsb.edu Dynamic ¹⁹F NMR spectroscopy can be used to study the conformational free energies (A values) of fluorinated substituents on a cyclohexane (B81311) ring. researchgate.net
Table 2: Predicted/Typical NMR Data for this compound and Related Compounds
| Nucleus | Functional Group | Predicted/Typical Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | CH₂ (next to C=O) | ~2.2 - 2.5 | Multiplet |
| ¹H | CH (with CF₃) | Downfield shift | Multiplet |
| ¹H | Other CH₂ | ~1.5 - 2.0 | Multiplets |
| ¹³C | C=O | ~210 | Singlet |
| ¹³C | C-CF₃ | Downfield shift | Quartet |
| ¹³C | CF₃ | ~120-130 | Quartet |
| ¹³C | Other CH₂ | ~20 - 40 | Singlets |
| ¹⁹F | CF₃ | ~ -60 to -80 (vs CFCl₃) | Singlet |
Data inferred from general knowledge and references youtube.comhmdb.cahmdb.cahmdb.cahmdb.carsc.orgchemicalbook.com.
Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy) for Functional Group Analysis
Vibrational spectroscopy, including FTIR and Raman, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1700-1725 cm⁻¹. The presence of the electron-withdrawing trifluoromethyl group adjacent to the carbonyl may cause a slight shift to a higher frequency compared to cyclohexanone itself. Strong absorption bands corresponding to the C-F stretching vibrations are also expected, typically in the region of 1100-1300 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C=O stretch is also observable in the Raman spectrum. The C-C and C-H vibrations of the cyclohexyl ring will also give rise to characteristic Raman signals.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| C=O | Stretching | 1700 - 1725 |
| C-F | Stretching | 1100 - 1300 |
| C-H | Stretching (sp³) | 2850 - 3000 |
| C-C | Stretching | 800 - 1200 |
Data inferred from general spectroscopic principles.
Electronic Absorption and Emission Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org
UV-Vis Absorption: Ketones like cyclohexanone typically exhibit a weak n→π* transition at longer wavelengths (around 280-300 nm) and a strong π→π* transition at shorter wavelengths (below 200 nm). mcmaster.ca For this compound, the n→π* transition of the carbonyl group is expected to be the lowest energy absorption. researchgate.net The presence of the trifluoromethyl group may slightly influence the position of these absorption bands. Studies on related compounds have shown that the absorption spectra can be altered by factors such as solvent and the addition of acids or bases. rsc.org
Emission Spectroscopy: Upon excitation, molecules can relax to the ground state by emitting light (fluorescence or phosphorescence). The emission spectrum is typically a mirror image of the absorption spectrum. mdpi.com The fluorescence and phosphorescence properties of this compound would provide further insights into its excited state dynamics. researchgate.net
Table 4: Expected Electronic Transitions for this compound
| Transition | Typical Wavelength Range (λmax, nm) | Molar Absorptivity (ε) |
| n→π* (C=O) | 280 - 300 | Weak |
| π→π* (C=O) | < 200 | Strong |
Data inferred from general principles and studies on cyclohexanone. mcmaster.caresearchgate.netresearchgate.netmdpi.com
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is a crucial tool for determining the exact molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. uni-giessen.denih.govpnnl.gov
For this compound (C₇H₉F₃O), the molecular ion peak [M]⁺• would be observed at its calculated exact mass. The fragmentation pattern of ketones is often characterized by alpha-cleavage, where the bond adjacent to the carbonyl group is broken. libretexts.orgmiamioh.edu In the case of this compound, this could lead to the loss of a •CH₃ radical or a •C₅H₈(CF₃) radical.
Another important fragmentation pathway for carbonyl compounds with sufficiently long alkyl chains is the McLafferty rearrangement. youtube.com This involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond.
The presence of the trifluoromethyl group will also influence the fragmentation. Loss of •CF₃ or neutral molecules like HF could be observed. fluorine1.ru The fragmentation of 2-aryl-2-trifluoromethyl-1-nitrocyclopropanes, for example, often begins with the detachment of HNO₂ and •CF₃. fluorine1.ru
Table 5: Expected Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Proposed Origin |
| [M]⁺• | Molecular Ion |
| [M - CF₃]⁺ | Loss of trifluoromethyl radical |
| [M - CO]⁺• | Loss of carbon monoxide |
| [M - C₂H₄]⁺• | McLafferty rearrangement |
| [CF₃]⁺ | Trifluoromethyl cation |
Fragmentation pathways are predicted based on general principles for ketones and fluorinated compounds. libretexts.orgmiamioh.eduyoutube.comfluorine1.rucas.cnnist.gov
Computational Chemistry and Theoretical Studies on 2 Trifluoromethyl Cyclohexanone
Density Functional Theory (DFT) Applications
Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a molecule like 2-(Trifluoromethyl)cyclohexanone, DFT would be employed to investigate its fundamental chemical and physical properties.
Geometry Optimization and Energetic Profiles
A primary application of DFT is the determination of the molecule's most stable three-dimensional structure, known as geometry optimization. This process computationally finds the arrangement of atoms that corresponds to the lowest energy on the potential energy surface.
For this compound, this analysis would be crucial for understanding its conformational preferences. The cyclohexanone (B45756) ring is known to adopt chair and boat conformations. The presence of a bulky and highly electronegative trifluoromethyl (-CF3) group at the C2 position introduces significant steric and electronic effects.
Axial vs. Equatorial Conformations: DFT calculations would determine the relative energies of the conformers where the -CF3 group is in an axial versus an equatorial position. This energetic profile is critical for predicting the dominant conformer at equilibrium. The calculations would likely show which conformation is more stable by quantifying the energy difference (ΔE), typically in kcal/mol. Factors influencing this stability include steric hindrance between the -CF3 group and axial hydrogens, as well as electrostatic interactions involving the carbonyl group and the polar C-F bonds.
Table 1: Hypothetical Energetic Profile for this compound Conformers No specific data is available in the search results. The table below is a template for how such data would be presented.
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |
|---|---|---|
| Equatorial-CF3 | DFT/B3LYP/6-31G(d) | 0.00 (Reference) |
| Axial-CF3 | DFT/B3LYP/6-31G(d) | Data Not Available |
Prediction of Vibrational Frequencies and Spectroscopic Data
Once the optimized geometry is found, DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and directly correlate with peaks observed in infrared (IR) and Raman spectroscopy.
Characteristic Frequencies: For this compound, key vibrational modes would include:
The C=O stretching frequency of the ketone group, typically a strong band in the IR spectrum around 1715 cm⁻¹.
The C-F stretching frequencies of the trifluoromethyl group, which are usually very strong and appear in the 1100-1300 cm⁻¹ region.
Various C-H and C-C stretching and bending modes of the cyclohexane (B81311) ring.
Theoretical vs. Experimental Spectra: Comparing the computationally predicted vibrational spectrum with an experimentally measured one is a standard method for confirming the structure of a synthesized compound.
Analysis of Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals and are key to understanding chemical reactivity.
HOMO: The HOMO is the orbital from which an electron is most easily removed. In this compound, the HOMO would likely be localized on the oxygen atom of the carbonyl group, which has lone pairs of electrons.
LUMO: The LUMO is the orbital that most readily accepts an electron. The LUMO is expected to be centered on the carbonyl group, specifically the π* antibonding orbital of the C=O bond.
Energy Gap (ΔE): The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's kinetic stability and electronic excitability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. The trifluoromethyl group, being strongly electron-withdrawing, would be expected to lower the energies of both frontier orbitals and potentially affect the magnitude of the gap.
Table 2: Hypothetical Frontier Orbital Energies for this compound No specific data is available in the search results. The table below is a template for how such data would be presented.
| Parameter | Method/Basis Set | Energy (eV) |
|---|---|---|
| EHOMO | DFT/B3LYP/6-31G(d) | Data Not Available |
| ELUMO | DFT/B3LYP/6-31G(d) | Data Not Available |
| Energy Gap (ΔE) | DFT/B3LYP/6-31G(d) | Data Not Available |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. It maps the electrostatic potential onto the electron density surface.
Reactive Sites: The MEP surface is color-coded to indicate different potential values.
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, the most negative potential would be located around the carbonyl oxygen atom due to its lone pairs.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. Positive regions would be expected around the hydrogen atoms and, significantly, around the carbonyl carbon atom.
Green Regions: Represent areas of neutral potential.
The MEP surface provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species.
Quantum Chemical Descriptors and Bonding Analysis
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which aligns with classical Lewis structures.
Charge Delocalization and Hyperconjugation: NBO analysis is particularly useful for quantifying stabilizing interactions within a molecule, such as hyperconjugation. This involves the donation of electron density from a filled bonding orbital (a donor) to an empty antibonding orbital (an acceptor).
Key Interactions: In this compound, NBO analysis would quantify interactions such as:
The delocalization of the oxygen lone pairs (nO) into the antibonding orbitals of adjacent C-C bonds (σ*C-C).
Interactions involving the highly polarized C-F bonds and the rest of the molecule.
Stabilization Energy (E(2)): The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. This analysis provides a deep understanding of the electronic effects that govern the molecule's structure and stability.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for defining chemical concepts such as atoms and bonds based on the topology of the electron density, ρ(r), an observable physical quantity. wikipedia.orgamercrystalassn.org Developed by Richard Bader, this theory analyzes the gradient vector field of the electron density to partition a molecule into discrete atomic basins. nih.gov The lines of maximum electron density that link the nuclei of adjacent atoms are known as bond paths, and the point along this path where the electron density is at a minimum is termed the bond critical point (BCP). wikipedia.orgpitt.edu
The character of a chemical bond can be elucidated by analyzing the properties of the electron density at the BCP. Key descriptors include:
The electron density itself (ρ(r_b)) : Its magnitude correlates with the bond order; higher values suggest a stronger bond.
The Laplacian of the electron density (∇²ρ(r_b)) : This value indicates whether the electron density is locally concentrated (∇²ρ(r_b) < 0) or depleted (∇²ρ(r_b) > 0) at the BCP. A negative Laplacian is characteristic of shared-shell interactions, such as covalent bonds, where electron density is drawn into the internuclear region. A positive Laplacian signifies closed-shell interactions, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is concentrated within each atomic basin. rsc.orgresearchgate.net
The total electron energy density (H(r_b)) : This is the sum of the kinetic energy density (G(r_b)) and the potential energy density (V(r_b)). The sign of H(r_b) helps to further characterize the interaction. A negative H(r_b) indicates a significant degree of covalent character.
While a specific QTAIM analysis of this compound has not been detailed in the surveyed literature, the methodology can be applied to characterize its key intramolecular bonds. For instance, the C=O bond of the carbonyl group is expected to show a high ρ(r_b) value and a negative ∇²ρ(r_b), consistent with its double-bond and covalent character. The C-F bonds within the trifluoromethyl group would exhibit characteristics of highly polar covalent bonds. QTAIM analysis would also precisely quantify the nature of the C-C bonds within the cyclohexyl ring and the unique C-C bond connecting the ring to the electron-withdrawing trifluoromethyl group. researchgate.net
Table 1: Illustrative QTAIM Parameters at Bond Critical Points (BCPs) for this compound This table presents expected values based on QTAIM studies of similar functional groups in other molecules for illustrative purposes.
| Bond Type | Expected ρ(r_b) (a.u.) | Expected ∇²ρ(r_b) (a.u.) | Expected H(r_b) (a.u.) | Bond Character Prediction |
| C=O (Carbonyl) | High (~0.4 - 0.6) | Negative | Negative | Polar Covalent, significant shared interaction |
| C-CF₃ | Moderate (~0.2 - 0.3) | Negative | Negative | Covalent, influenced by electron-withdrawing CF₃ group |
| C-C (Ring) | Moderate (~0.2 - 0.25) | Negative | Negative | Covalent (single bond) |
| C-F | Moderate (~0.2 - 0.3) | Slightly Positive/Negative | Negative | Highly Polar Covalent |
Prediction of Molecular Properties (e.g., Non-linear Optical Properties)
Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful tool for predicting the molecular properties of compounds before their synthesis, including their non-linear optical (NLO) properties. mdpi.com NLO materials are of significant interest for applications in photonics and optoelectronics, such as frequency conversion and optical switching. researchgate.net
The NLO response of a molecule is primarily described by its hyperpolarizability. For second-order NLO effects, the key parameter is the first-order hyperpolarizability (β). researchgate.net The magnitude of β is highly dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. researchgate.net
For this compound, the carbonyl group (C=O) and the trifluoromethyl (CF₃) group are both strong electron-withdrawing groups. This structure lacks the traditional "push-pull" electronic system that typically leads to a large β value. However, computational analysis can provide precise values for its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). These calculations are typically performed using a DFT functional, such as B3LYP, combined with a suitable basis set, like 6-311++G(d,p), which includes diffuse and polarization functions necessary for an accurate description of electron distribution. repositorioinstitucional.mxmdpi.com The total first hyperpolarizability (β_tot) is calculated from the individual tensor components. The results are often compared to a standard reference material like urea to gauge its potential as an NLO material. mdpi.com
Table 2: Representative Predicted NLO Properties for this compound This table is illustrative of the data that would be obtained from a DFT/B3LYP/6-311++G(d,p) calculation.
| Property | Calculated Value (a.u.) | Calculated Value (esu) |
| Dipole Moment (μ_total) | ~1.5 - 2.5 D | - |
| Mean Polarizability (α_tot) | ~60 - 80 | ~8.9 - 11.8 x 10⁻²⁴ |
| First Hyperpolarizability (β_tot) | ~50 - 150 | ~0.43 - 1.3 x 10⁻³⁰ |
Computational Investigations of Reaction Mechanisms and Transition States
Theoretical investigations are crucial for mapping the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms, intermediates, and transition states. acs.orgnih.govsemanticscholar.org A transition state (TS) represents a first-order saddle point on this surface, corresponding to the highest energy barrier along the minimum energy reaction pathway. researchgate.net Locating and characterizing the TS is fundamental to understanding the kinetics and feasibility of a chemical transformation.
A well-known photochemical reaction for cyclic ketones is the Norrish Type I reaction, which involves the homolytic cleavage of a C-C bond alpha to the carbonyl group upon photoexcitation. wikipedia.orgyoutube.com For this compound, this α-cleavage can occur at either the C1-C2 or C1-C6 bond, leading to the formation of a diradical intermediate. nycu.edu.twyoutube.com
Computational methods can be employed to model this process in detail:
Geometry Optimization : The ground-state geometries of the reactant (this compound) and the resulting diradical intermediates are optimized.
Transition State Search : Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method or nudged elastic band (NEB) calculations are used to locate the transition state structure on the excited-state potential energy surface.
Frequency Calculation : A vibrational frequency analysis is performed on the located TS structure. A genuine transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate (i.e., the breaking of the C-C bond). researchgate.net
Energy Calculation : The electronic energies of the reactant and the transition state are calculated to determine the activation energy (E_a) for the α-cleavage process. A lower activation energy implies a faster reaction rate.
Such studies on cyclohexanone have provided deep insights into its complex photochemistry, revealing reaction timescales and product distributions. acs.orgacs.org Applying these methods to the trifluoromethyl derivative would elucidate how the strongly electron-withdrawing CF₃ group influences the stability of the radical intermediates and the energy barriers for the cleavage process.
Table 3: Hypothetical Computational Data for Norrish Type I α-Cleavage of this compound This table illustrates the typical results from a computational study of a reaction mechanism.
| Reaction Pathway | Activation Energy (E_a) (kcal/mol) | TS Imaginary Frequency (cm⁻¹) | Description |
| C1-C2 Bond Cleavage | 15 - 25 | -400 to -600 | Cleavage of the bond between the carbonyl and the CF₃-substituted carbon. |
| C1-C6 Bond Cleavage | 18 - 28 | -450 to -650 | Cleavage of the bond between the carbonyl and the unsubstituted α-carbon. |
Research Applications and Strategic Importance of 2 Trifluoromethyl Cyclohexanone in Chemical Science
Role as Versatile Synthetic Intermediates and Chiral Building Blocks in Complex Molecule Synthesis
While direct, named synthetic routes starting from 2-(trifluoromethyl)cyclohexanone to produce complex natural products are not extensively documented in readily available literature, the strategic value of the fluorinated cyclohexane (B81311) motif as a synthetic building block is well-established. The synthesis of related fluorinated cyclohexanone (B45756) derivatives demonstrates that these compounds are stable and synthetically accessible intermediates. researchgate.net
The development of methodologies for creating such building blocks underscores their importance. For instance, the synthesis of various fluorinated cyclohexylamine stereoisomers highlights the demand for these carbocyclic cores in discovery chemistry programs. beilstein-journals.org The ability to construct such fluorinated rings provides access to novel chemical space. Highly reactive and modifiable polyfluorinated cyclohexadienones, derived from polyfluoroaromatic compounds, serve as powerful intermediates for the synthesis of multifunctional organofluorine substances. fluorine1.ru This demonstrates a broader strategy where fluorinated cyclic ketones are key nodes in the synthesis of more complex molecules. The general utility of the cyclohexanone scaffold as a versatile building block for constructing natural product frameworks further supports the potential of its trifluoromethylated analog in sophisticated organic synthesis. nih.gov
Design and Synthesis of Fluorinated Analogs with Tuned Biological Activity Profiles (e.g., Anti-inflammatory Research, Diabetic Wound Healing Research)
A significant application of this compound is demonstrated through the synthesis of its derivatives for biomedical research, particularly in the fields of anti-inflammatory and wound healing therapies. A notable example is the synthetic curcuminoid analog, (2E,6E)-2,6-bis(2-(trifluoromethyl)benzylidene)cyclohexanone , designated as C66. nih.govnih.gov This compound leverages the cyclohexanone core as a scaffold for two trifluoromethylbenzylidene arms, creating a potent bioactive molecule.
In preclinical studies, C66 has shown significant promise in accelerating the healing of diabetic wounds, a major clinical challenge. nih.govnih.gov Research in streptozotocin-induced diabetic mice revealed that topical application of C66 improved cutaneous wound healing by modulating the inflammatory response. nih.govnih.gov The compound was found to upregulate microRNA-146a (miR-146a), which in turn downregulates its target, interleukin-1 receptor-associated kinase 1 (IRAK1). nih.govnih.gov This action attenuates the activity of the nuclear factor-κB (NF-κB) signaling pathway, a key regulator of inflammation. nih.gov
The anti-inflammatory effect of C66 was further characterized by the suppression of key pro-inflammatory cytokines. nih.gov This dual action of promoting healing while reducing inflammation highlights the effectiveness of using the trifluoromethyl-substituted cyclohexanone scaffold to create analogs with finely tuned biological activities. nih.govnih.gov Another related derivative, 2,6-bis(2-fluorobenzylidene)cyclohexanone (MS65), has also demonstrated anti-inflammatory properties by inhibiting interleukin-6 (IL-6) production through the suppression of NF-κB and MAPK pathways in human keratinocytes. researchgate.net
Table 1: Biological Activity Profile of (2E,6E)-2,6-bis(2-(trifluoromethyl)benzylidene)cyclohexanone (C66)
| Target Pathway/Molecule | Observed Effect of C66 Treatment | Biological Outcome | Source(s) |
| miR-146a | Upregulation in diabetic wounds | Attenuation of inflammatory signaling | nih.govnih.gov |
| IRAK1 (target of miR-146a) | Downregulation of expression | Reduced NF-κB pathway activation | nih.govnih.gov |
| NF-κB (p65 subunit) | Attenuation of phosphorylation | Decreased transcription of inflammatory genes | nih.govnih.gov |
| TNF-α | Suppression of mRNA expression | Reduction of pro-inflammatory response | nih.govnih.gov |
| Interleukin-6 (IL-6) | Suppression of mRNA expression | Reduction of pro-inflammatory response | nih.govnih.gov |
| Interleukin-8 (IL-8) | Suppression of mRNA expression | Reduction of pro-inflammatory response | nih.govnih.gov |
Contribution to the Development of Novel Catalytic Systems and Methodologies
The available scientific literature does not extensively document the use of this compound itself as a ligand, chiral auxiliary, or component in the development of new catalytic systems. Instead, research has predominantly focused on the catalytic synthesis of fluorinated cyclohexanones. These studies often utilize chiral organocatalysts or metal complexes to achieve the asymmetric fluorination of α-substituted cyclohexanone precursors. researchgate.netresearchgate.net
However, fluorinated ketones, in general, have been investigated as catalysts for specific reactions. For example, certain chiral fluorinated cyclohexanones have been shown to act as effective organocatalysts for the epoxidation of alkenes, where the fluorine atom influences the catalyst's electronic properties and stability. researchgate.netdicp.ac.cnacs.orgacs.org This suggests a potential, albeit currently underexplored, role for this compound and its derivatives in catalyst design, particularly where the strong electron-withdrawing nature of the trifluoromethyl group could be harnessed to modulate catalytic activity.
Precursors for Advanced Materials and Functional Molecules (e.g., Polyimides)
The structural components of this compound—the cycloaliphatic ring and the trifluoromethyl group—are highly valuable in the design of advanced polymers, particularly polyimides. Polyimides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. However, traditional aromatic polyimides often suffer from poor solubility and high color, which limits their processability and applications in optics.
Incorporating cycloaliphatic units, such as the cyclohexane ring, into the polyimide backbone disrupts the formation of charge-transfer complexes that cause color, leading to enhanced optical transparency and a lower dielectric constant. researchgate.netazom.com Simultaneously, the incorporation of bulky and electron-withdrawing trifluoromethyl groups is a well-established strategy to further improve the properties of polyimides. The CF₃ groups disrupt polymer chain packing, which increases solubility and gas permeability while also lowering the dielectric constant and moisture absorption.
The synthesis of semi-alicyclic polyimides from alicyclic dianhydrides and trifluoromethyl-containing aromatic diamines exemplifies this design principle. nih.govresearchgate.netmdpi.com These materials exhibit an advantageous combination of high thermal stability, good mechanical properties, excellent solubility, and low water absorption, making them attractive for optoelectronic and microelectronic applications. Therefore, this compound represents a potential precursor that could be chemically modified—for example, through oxidation to a diacid or conversion to a diamine—to create novel monomers that unite both the beneficial cycloaliphatic and trifluoromethyl moieties in a single building block for next-generation polyimides.
Applications in Agrochemical Research as Synthetic Targets or Intermediates
The trifluoromethyl group is a privileged motif in modern agrochemicals, including herbicides, fungicides, and insecticides. semanticscholar.orgnbinno.comresearchgate.net Its inclusion in a potential pesticide candidate can significantly enhance biological efficacy. The strong electron-withdrawing nature of the CF₃ group can alter the acidity of nearby protons and influence binding interactions with target enzymes. Furthermore, the high stability of the carbon-fluorine bond often increases metabolic stability, leading to longer-lasting activity in the field. nbinno.com
Approximately 40% of all fluorine-containing pesticides on the market contain a trifluoromethyl group, making compounds that can introduce this moiety highly valuable. semanticscholar.org Molecules combining a CF₃ group with a cyclic scaffold, such as trifluoromethylpyridines, are particularly prevalent and successful. semanticscholar.org The cyclohexane ring in this compound serves as a non-aromatic carbocyclic core that can be used to build a variety of structures. The ketone functionality provides a reactive handle for further synthetic transformations, allowing for the construction of more complex derivatives.
Given these factors, this compound is a strategically important synthetic target and a potential intermediate in agrochemical research. It serves as a valuable building block for creating new libraries of compounds to be screened for pesticidal activity, leveraging the well-documented benefits of the trifluoromethyl group for enhancing performance and stability. nbinno.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(Trifluoromethyl)cyclohexanone, and how can reaction parameters be optimized?
- Methodology : The synthesis often involves nucleophilic trifluoromethylation of cyclohexanone derivatives using reagents like Ruppert-Prakash reagent (TMSCF₃) or transition-metal-catalyzed trifluoromethylation. Optimization includes controlling temperature (e.g., −78°C for kinetic stability) and solvent polarity to minimize side reactions. Post-synthesis purification via fractional distillation or column chromatography is critical for isolating the product .
- Key Parameters : Monitor reaction progress using TLC or GC-MS. Yield optimization may require iterative adjustments of catalyst loading (e.g., CuI or Pd-based systems) and stoichiometry of trifluoromethyl sources.
Q. How is ¹H/¹³C NMR spectroscopy applied to confirm the structural integrity and purity of this compound?
- Methodology : Assign characteristic peaks:
- ¹H NMR : The trifluoromethyl group deshields adjacent protons, causing distinct splitting patterns (e.g., doublets or quartets) for protons on the cyclohexane ring. Integration ratios validate substituent positions.
- ¹³C NMR : The CF₃ group appears as a quartet (¹J₃ coupling ~270–290 Hz) near δ 120–125 ppm. Carbonyl (C=O) signals are typically δ 205–215 ppm.
- Purity Assessment : Absence of extraneous peaks (e.g., unreacted starting materials) in NMR spectra confirms purity. Cross-validation with LC-MS (e.g., [M+H]+ ion) is recommended .
Advanced Research Questions
Q. What mechanistic role does the trifluoromethyl group play in Baeyer-Villiger oxidation of this compound catalyzed by cyclohexanone monooxygenase (CHMO)?
- Mechanistic Insight : The electron-withdrawing CF₃ group stabilizes the flavin C4a-peroxide intermediate in CHMO, accelerating nucleophilic attack on the carbonyl carbon. This facilitates oxygen insertion to form ε-caprolactone derivatives. Kinetic studies show a Kd of ~1 µM for substrate binding, with rate-limiting NADP+ release .
- Experimental Design : Use stopped-flow spectroscopy to monitor intermediate formation (λ = 366–383 nm). pH-dependent studies reveal a pKa of 8.4 for the flavin-peroxide intermediate, favoring the deprotonated form for catalysis .
Q. How can computational modeling predict the biological activity of this compound derivatives, such as JNK2 inhibition?
- Methodology : Molecular docking (e.g., AutoDock Vina) identifies binding poses of trifluoromethylated derivatives in the JNK2 active site. Density Functional Theory (DFT) calculates electrostatic potential surfaces to assess CF₃-induced steric/electronic effects.
- Case Study : The derivative (2E,6E)-2,6-bis[2-(trifluoromethyl)benzylidene]cyclohexanone (C66) shows high binding affinity to JNK2, validated by in vivo knockout models. The CF₃ group enhances hydrophobic interactions and metabolic stability .
Q. What strategies enable enantioselective synthesis of this compound for chiral drug intermediates?
- Approach : Use asymmetric organocatalysis (e.g., proline-derived catalysts) or chiral auxiliaries to induce stereocontrol. For example, Shi epoxidation conditions can be adapted to desymmetrize cyclohexanone precursors.
- Analytical Validation : Chiral HPLC or polarimetry confirms enantiomeric excess (ee). X-ray crystallography resolves absolute configurations of crystalline intermediates .
Data Contradiction and Resolution
Q. How should researchers address discrepancies in reported reaction yields for trifluoromethylation of cyclohexanone derivatives?
- Root Cause Analysis : Variability may arise from moisture-sensitive reagents (e.g., TMSCF₃) or competing side reactions (e.g., defluorination).
- Resolution : Reproduce reactions under inert atmospheres (argon/glovebox) and characterize by ¹⁹F NMR to track CF₃ incorporation. Comparative studies using alternative trifluoromethylation protocols (e.g., photoredox catalysis) can identify optimal conditions .
Applications in Biological Research
Q. What in vitro assays validate the anti-inflammatory properties of this compound derivatives?
- Protocol :
Cell Viability : MTT assay on macrophage lines (e.g., RAW 264.7) to rule out cytotoxicity.
NF-κB Inhibition : Luciferase reporter assays quantify TNF-α-induced NF-κB activation.
Cytokine Profiling : ELISA measures IL-6 and IL-1β suppression.
- Case Study : C66 derivatives reduce oxidative stress in diabetic models by upregulating Nrf2 pathways, validated via Western blot and qPCR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
